molecular formula C8H9ClO3S B3159422 3-Methoxy-5-methylbenzenesulfonyl chloride CAS No. 861560-21-6

3-Methoxy-5-methylbenzenesulfonyl chloride

Cat. No.: B3159422
CAS No.: 861560-21-6
M. Wt: 220.67
InChI Key: ZUWALFVVYFEZSI-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylbenzenesulfonyl chloride is a chemical compound with the CAS Number: 861560-21-6 . It has a molecular weight of 220.68 and its molecular formula is C8H9ClO3S . The compound appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9ClO3S/c1-6-3-7 (12-2)5-8 (4-6)13 (9,10)11/h3-5H,1-2H3 . This indicates the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a sulfonyl chloride group (-SO2Cl) in the benzene ring.


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . Its molecular weight is 220.68 and its molecular formula is C8H9ClO3S .

Scientific Research Applications

Synthesis and Characterization in Organic Chemistry

3-Methoxy-5-methylbenzenesulfonyl chloride has been a subject of interest in the synthesis and characterization of various organic compounds. For instance, it has been involved in the synthesis of dye intermediates containing sulfonamide as a linking group. These intermediates have shown significant yields and their structures have been characterized by various spectroscopic techniques such as IR, 1HNMR, 13CNMR, and MS (Bo, 2007). Moreover, this compound has been utilized in the synthesis of enzyme inhibitory molecules, particularly focusing on therapeutic agents for Alzheimer’s disease. The process involves multiple steps of reactions and the resulting molecules have been analyzed for their structural properties and enzyme inhibitory activities (Abbasi et al., 2018).

Involvement in Polymerization and Material Synthesis

The compound has been associated with the synthesis of materials like fluorescent agents and polymers. For example, a study detailed the synthesis of a new fluorescent agent with specific emission wavelength characteristics, indicating the potential application of this compound in the development of novel materials (Wen, 2003). Furthermore, it played a role in the study of atom transfer radical polymerization (ATRP), providing insights into the efficiency of certain initiators in the polymerization process, thereby contributing to the understanding of polymer synthesis mechanisms (Gurr et al., 2005).

Applications in Medicinal Chemistry

The compound’s derivatives have been studied for their potential in medicinal applications. For instance, derivatives have been synthesized and assessed for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, indicating the relevance of this compound in the design and development of drugs targeting neurodegenerative diseases (Virk et al., 2018). Additionally, its role in the synthesis of antibacterial agents emphasizes its importance in the field of antimicrobial therapy (Abbasi et al., 2015).

Properties

IUPAC Name

3-methoxy-5-methylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO3S/c1-6-3-7(12-2)5-8(4-6)13(9,10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWALFVVYFEZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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